molecular formula C8H12N2O B13607899 3-(1-ethyl-1H-pyrazol-5-yl)propanal

3-(1-ethyl-1H-pyrazol-5-yl)propanal

Cat. No.: B13607899
M. Wt: 152.19 g/mol
InChI Key: BUVXXDDUHZXJOV-UHFFFAOYSA-N
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Description

3-(1-Ethyl-1H-pyrazol-5-yl)propanal is an organic compound featuring a pyrazole ring substituted with an ethyl group at the 1-position and a propanal (aldehyde) chain at the 5-position. The aldehyde functional group confers high reactivity, making it a versatile intermediate in synthetic chemistry, particularly for condensation reactions or as a precursor to carboxylic acids, amines, or other derivatives.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

3-(2-ethylpyrazol-3-yl)propanal

InChI

InChI=1S/C8H12N2O/c1-2-10-8(4-3-7-11)5-6-9-10/h5-7H,2-4H2,1H3

InChI Key

BUVXXDDUHZXJOV-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CCC=O

Origin of Product

United States

Preparation Methods

The synthesis of 3-(1-ethyl-1H-pyrazol-5-yl)propanal can be achieved through various methods. One common approach involves the condensation of 1-ethyl-1H-pyrazole-5-carbaldehyde with propanal under acidic or basic conditions. The reaction typically requires a catalyst, such as p-toluenesulfonic acid or sodium hydroxide, and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods for this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and minimize by-products. The use of advanced purification techniques, such as distillation or chromatography, ensures the production of high-purity this compound .

Chemical Reactions Analysis

3-(1-Ethyl-1H-pyrazol-5-yl)propanal undergoes various chemical reactions, including oxidation, reduction, and substitution.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields 3-(1-ethyl-1H-pyrazol-5-yl)propanoic acid, while reduction produces 3-(1-ethyl-1H-pyrazol-5-yl)propanol .

Scientific Research Applications

3-(1-Ethyl-1H-pyrazol-5-yl)propanal has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.

    Medicine: Research on this compound includes its potential as a lead compound for the development of new drugs, particularly those targeting neurological and inflammatory diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(1-ethyl-1H-pyrazol-5-yl)propanal involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, altering the activity of these targets and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between 3-(1-ethyl-1H-pyrazol-5-yl)propanal and related compounds:

Compound Name Substituents on Pyrazole Functional Group Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 1-Ethyl Aldehyde ~180–200 (estimated) High reactivity, synthetic precursor [Inferred]
3-(1-Ethyl-1H-pyrazol-5-yl)propanoic acid 1-Ethyl Carboxylic acid 291.31 Higher polarity, pharmaceutical intermediate
3-(1,3-Dimethyl-1H-pyrazol-5-yl)propan-1-amine 1,3-Dimethyl Amine 153.22 Lower MW, potential bioactivity
5-Amino-1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile 3-Phenyl, 5-Amino Ketone, Thioether 355.10 High stability, pharmaceutical candidate
Key Observations:
  • Functional Group Impact: The aldehyde group in the target compound enhances electrophilicity, favoring nucleophilic additions (e.g., forming Schiff bases), whereas the carboxylic acid analog (propanoic acid) exhibits higher solubility in polar solvents and is often used in salt formation . The amine derivative (propan-1-amine) may participate in hydrogen bonding, influencing bioavailability .

Biological Activity

3-(1-ethyl-1H-pyrazol-5-yl)propanal is a pyrazole derivative that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of this compound

The compound features a pyrazole ring substituted with an ethyl group and a propanal side chain. Its molecular formula is C₈H₁₁N₂O, with a molecular weight of approximately 153.19 g/mol. The unique structure of this compound positions it as a candidate for various pharmacological applications.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Pyrazole derivatives are known to modulate the activity of several targets, including:

  • Cyclooxygenase (COX) : Involved in the inflammatory response.
  • p38 MAP Kinase : Plays a role in cellular stress responses and inflammation.

These interactions suggest that this compound may exhibit anti-inflammatory properties, potentially making it useful in treating inflammatory diseases .

Biological Activities

Research has indicated that this compound may possess several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest efficacy against various bacterial strains, indicating potential as an antimicrobial agent.
  • Anti-inflammatory Effects : The compound's ability to inhibit COX enzymes points to its potential use in managing inflammation-related conditions .
  • Analgesic Properties : Related pyrazole compounds have shown pain-relieving effects, suggesting similar potential for this compound.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialActivity against specific bacteria
Anti-inflammatoryInhibition of COX enzymes
AnalgesicPain relief in model organisms

Case Study: Antimicrobial Properties

A study evaluated the antimicrobial efficacy of this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated significant inhibitory effects at specific concentrations, highlighting its potential as a therapeutic agent in treating bacterial infections.

Case Study: Anti-inflammatory Mechanism

In vitro assays demonstrated that this compound effectively reduced the production of pro-inflammatory cytokines in activated macrophages. This suggests that the compound may modulate immune responses, providing insights into its therapeutic applications in inflammatory diseases.

Future Directions

Further research is warranted to elucidate the full spectrum of biological activities associated with this compound. Key areas for future investigation include:

  • Detailed Mechanistic Studies : Understanding how the compound interacts at the molecular level with various biological targets.
  • In Vivo Studies : Evaluating efficacy and safety in animal models to support potential clinical applications.
  • Structure–Activity Relationship (SAR) Analysis : Identifying how structural modifications influence biological activity.

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